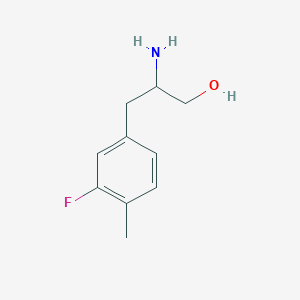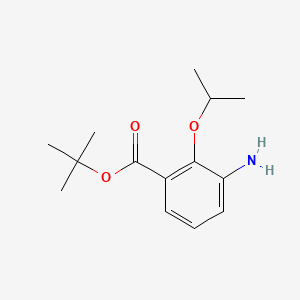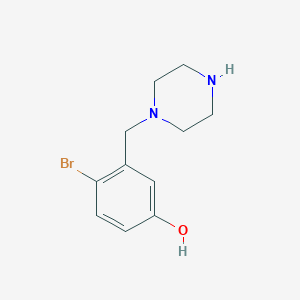
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro-substituted aromatic ring, and two methoxy groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
准备方法
合成路线和反应条件
2-((叔丁氧羰基)氨基)-2-(2-氯-3,4-二甲氧基苯基)乙酸的合成通常涉及以下步骤:
氨基的保护: 在三乙胺等碱的存在下,使用叔丁氧羰基氯 (Boc-Cl) 保护氨基。
乙酸部分的形成: 然后将保护的氨基与合适的先驱体反应,形成乙酸部分。
氯和甲氧基的引入: 通过亲电芳香取代反应,芳香环被氯和甲氧基官能化。
工业生产方法
该化合物的工业生产方法可能涉及使用自动化反应器和优化的反应条件的大规模合成,以确保高产率和纯度。还可能采用连续流动化学和先进的纯化技术,如色谱法。
化学反应分析
反应类型
2-((叔丁氧羰基)氨基)-2-(2-氯-3,4-二甲氧基苯基)乙酸可以进行各种化学反应,包括:
氧化: 甲氧基可以被氧化成相应的醛或羧酸。
还原: 氯可以被还原成氢原子,形成脱氯产物。
取代: 氯可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 在酸性条件下,使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 在氢气气氛下,使用氢化锂铝 (LiAlH4) 或钯碳 (Pd/C) 等试剂。
取代: 在碱存在下,使用叠氮化钠 (NaN3) 或硫脲等亲核试剂。
主要产物
氧化: 形成醛或羧酸。
还原: 形成脱氯产物。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
2-((叔丁氧羰基)氨基)-2-(2-氯-3,4-二甲氧基苯基)乙酸在科学研究中有多种应用:
化学: 用作合成复杂有机分子的构建块。
生物学: 研究其潜在的生物活性及其与生物大分子的相互作用。
医药: 研究其潜在的治疗特性以及作为药物开发的前体。
工业: 用于生产精细化学品和药品。
作用机理
2-((叔丁氧羰基)氨基)-2-(2-氯-3,4-二甲氧基苯基)乙酸的作用机理涉及其与特定分子靶点和途径的相互作用。Boc 保护基可以在酸性条件下被去除,以揭示游离的氨基,然后可以参与各种生化反应。氯和甲氧基可能会影响化合物的反应性和与靶分子结合的亲和力。
作用机制
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The chloro and methoxy groups may influence the compound’s reactivity and binding affinity to target molecules.
相似化合物的比较
类似化合物
2-((叔丁氧羰基)氨基)-2-(2-氯苯基)乙酸: 缺少甲氧基。
2-((叔丁氧羰基)氨基)-2-(3,4-二甲氧基苯基)乙酸: 缺少氯原子。
2-氨基-2-(2-氯-3,4-二甲氧基苯基)乙酸: 缺少 Boc 保护基。
独特性
2-((叔丁氧羰基)氨基)-2-(2-氯-3,4-二甲氧基苯基)乙酸之所以独特,是因为它结合了 Boc 保护基、氯取代和甲氧基,赋予了其独特的化学和生物学特性。
属性
分子式 |
C15H20ClNO6 |
|---|---|
分子量 |
345.77 g/mol |
IUPAC 名称 |
2-(2-chloro-3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H20ClNO6/c1-15(2,3)23-14(20)17-11(13(18)19)8-6-7-9(21-4)12(22-5)10(8)16/h6-7,11H,1-5H3,(H,17,20)(H,18,19) |
InChI 键 |
JWCJZEWEZWHSHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C1=C(C(=C(C=C1)OC)OC)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















